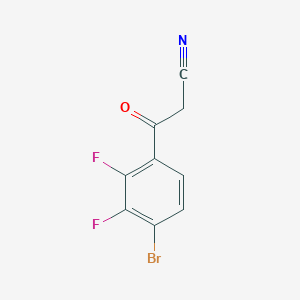
4-Bromo-2,3-difluorobenzoylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-difluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrF2NO It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-difluorobenzaldehyde.
Reaction with Acetonitrile: The aldehyde is reacted with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2,3-difluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Sonogashira Coupling: This reaction involves the use of palladium and copper catalysts, along with alkynes, in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The coupling reactions yield biaryl or aryl-alkyne products, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-difluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-difluorobenzoylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or ligand, interacting with specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,3-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile.
4-Bromo-2-fluorobenzonitrile: Another related compound with similar structural features but different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H4BrF2NO |
|---|---|
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
3-(4-bromo-2,3-difluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2H,3H2 |
InChI-Schlüssel |
BBSMPJSAYSAMMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
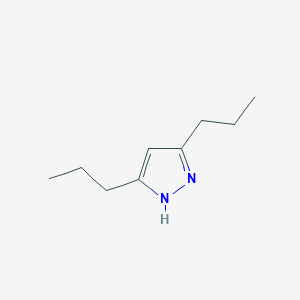
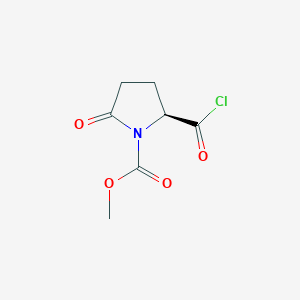
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)


![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
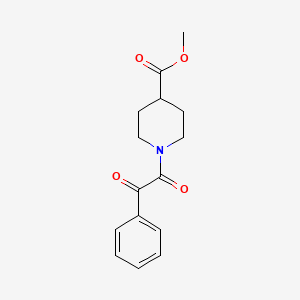
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)
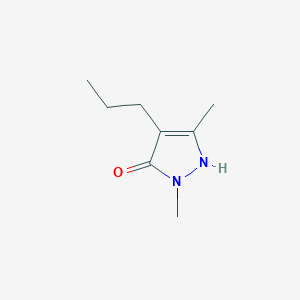

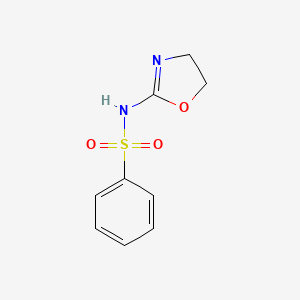

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
